molecular formula C13H12ClN5O B11836464 6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine CAS No. 203201-78-9

6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine

Cat. No.: B11836464
CAS No.: 203201-78-9
M. Wt: 289.72 g/mol
InChI Key: ZXWPSVIDEMRXKD-UHFFFAOYSA-N
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Description

It belongs to the class of purine derivatives, which are compounds containing a purine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropurine and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).

    Procedure: The 6-chloropurine is reacted with 4-methoxybenzyl chloride in the presence of the base to form the desired product. The reaction mixture is then purified using standard techniques like column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are often used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its purine structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The chloro and methoxyphenylmethyl groups contribute to its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine is unique due to its specific combination of functional groups and its purine ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

203201-78-9

Molecular Formula

C13H12ClN5O

Molecular Weight

289.72 g/mol

IUPAC Name

6-chloro-7-[(4-methoxyphenyl)methyl]purin-2-amine

InChI

InChI=1S/C13H12ClN5O/c1-20-9-4-2-8(3-5-9)6-19-7-16-12-10(19)11(14)17-13(15)18-12/h2-5,7H,6H2,1H3,(H2,15,17,18)

InChI Key

ZXWPSVIDEMRXKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2C(=NC(=N3)N)Cl

Origin of Product

United States

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